molecular formula C18H16N2O4S B3014872 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034273-79-3

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B3014872
CAS No.: 2034273-79-3
M. Wt: 356.4
InChI Key: QJKHHQXIMVXNLX-UHFFFAOYSA-N
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Description

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group, a benzo[d][1,3]dioxole moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c19-10-13-1-4-16(5-2-13)25(21,22)20-8-7-15(11-20)14-3-6-17-18(9-14)24-12-23-17/h1-6,9,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHHQXIMVXNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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